molecular formula C27H30N2O4 B2358208 Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate CAS No. 866845-04-7

Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2358208
CAS No.: 866845-04-7
M. Wt: 446.547
InChI Key: AAKCNVVKYIKUMS-UHFFFAOYSA-N
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Description

Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate is a complex organic compound with a unique structure that combines a quinoline moiety with a piperidine ring

Properties

IUPAC Name

ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4/c1-4-32-21-10-11-24-22(16-21)25(29-14-12-20(13-15-29)27(31)33-5-2)23(17-28-24)26(30)19-8-6-18(3)7-9-19/h6-11,16-17,20H,4-5,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKCNVVKYIKUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the quinoline and piperidine moieties using a reagent such as a coupling agent or catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Scientific Research Applications

Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with protein binding sites. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate can be compared with similar compounds such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain a quinoline moiety, are used as antimalarial agents.

    Piperidine Derivatives: Compounds such as piperidine itself and its derivatives are used in various pharmaceutical applications.

The uniqueness of this compound lies in its combined structure, which allows for diverse interactions and applications.

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